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Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

Cat. No.: B080779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model

the binding of Heptyl 4-aminobenzoate, a member of the paraben class of compounds, to

nuclear receptors. This document outlines the primary receptor targets, detailed experimental

protocols for computational modeling, quantitative binding affinity data, and the associated

signaling pathways.

Executive Summary
Heptyl 4-aminobenzoate, commonly known as heptylparaben, and other related paraben

compounds are subjects of interest due to their interaction with nuclear receptors, which can

lead to endocrine-disrupting effects. In silico modeling, encompassing techniques such as

molecular docking and molecular dynamics simulations, offers a powerful, cost-effective, and

time-efficient approach to predict and analyze these interactions at a molecular level. This

guide details the computational workflows and theoretical underpinnings for studying the

binding of heptylparaben to key nuclear receptors, including Estrogen Receptors (ERα and

ERβ), the Androgen Receptor (AR), and the Estrogen-Related Receptor γ (ERRγ). The primary

focus is to provide researchers with the necessary protocols and data to facilitate further

investigation into the biological activity of this compound.
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In silico and in vitro studies have identified several key nuclear receptors as potential targets

for parabens, including heptyl 4-aminobenzoate.

Estrogen Receptor (ER): Parabens are known to be estrogenic, with their activity generally

increasing with the length of their alkyl chain. They have been shown to bind to both ERα

and ERβ subtypes.[1][2] Heptylparaben, having a longer side chain, is expected to exhibit a

greater affinity for these receptors compared to shorter-chain parabens.[3]

Androgen Receptor (AR): Some parabens have demonstrated antiandrogenic activity,

suggesting they can bind to the AR and inhibit the action of endogenous androgens.[4]

Estrogen-Related Receptor γ (ERRγ): Parabens have been identified as inverse antagonists

for ERRγ, an orphan nuclear receptor implicated in breast cancer.[5] This interaction

represents a distinct mechanism of action separate from the classical estrogen and

androgen pathways.

Quantitative Binding Affinity Data
The following tables summarize the available quantitative data for the binding of various

parabens to their receptor targets. It is important to note that while direct binding data for

heptyl 4-aminobenzoate is limited, the trend of increasing affinity with longer alkyl chains

provides a strong basis for estimating its activity.

Table 1: Estrogen Receptor (ER) Binding Affinities of Parabens
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Compound Receptor Assay Type Value

Relative
Binding
Affinity (RBA,
Estradiol=100)

Heptyl 4-

hydroxybenzoate
Rat ER

Competitive

Binding
- 0.032

Butylparaben Human ERα TR-FRET IC50: 1420 nM -

Isobutylparaben Human ERα
Non-RI Receptor

Binding

IC50: 6.0 x 10⁻⁶

M
0.267

Isobutylparaben Human ERβ
Non-RI Receptor

Binding

IC50: 5.0 x 10⁻⁶

M
0.340

Propylparaben Human ERα
Non-RI Receptor

Binding

IC50: > 1.0 x

10⁻⁵ M
< 0.160

Ethylparaben Human ERα
Non-RI Receptor

Binding

IC50: > 1.0 x

10⁻⁴ M
< 0.016

Methylparaben Human ERα
Non-RI Receptor

Binding

IC50: > 1.0 x

10⁻⁴ M
< 0.016

Data sourced from multiple studies.[2][3][6]

Table 2: Androgen Receptor (AR) and Estrogen-Related Receptor γ (ERRγ) Binding Affinities of

Parabens
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Compound Receptor Assay Type Value Notes

Butylparaben Human AR
Transcriptional

Activity Assay

Inhibited

testosterone

activity by 33%

at 10 µM

-

Propylparaben Human AR
Transcriptional

Activity Assay

Inhibited

testosterone

activity by 19%

at 10 µM

-

Methylparaben Human AR
Transcriptional

Activity Assay

Inhibited

testosterone

activity by 40%

at 10 µM

-

Benzylparaben Human ERRγ
Coactivator

Recruiting Assay

REC50: 3.09 x

10⁻⁷ M

Inverse

Antagonist

Activity

Butylparaben Human ERRγ
Coactivator

Recruiting Assay

REC50: 4.88 x

10⁻⁷ M

Inverse

Antagonist

Activity

Propylparaben Human ERRγ
Coactivator

Recruiting Assay

REC50: 5.88 x

10⁻⁷ M

Inverse

Antagonist

Activity

Ethylparaben Human ERRγ
Coactivator

Recruiting Assay

REC50: 5.15 x

10⁻⁷ M

Inverse

Antagonist

Activity

Methylparaben Human ERRγ
Coactivator

Recruiting Assay

REC50: 4.34 x

10⁻⁷ M

Inverse

Antagonist

Activity

Data sourced from multiple studies.[4][5]

Experimental Protocols for In Silico Modeling
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The following protocols provide a detailed methodology for the key experiments in modeling the

binding of Heptyl 4-aminobenzoate to its target receptors.

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to

form a stable complex.

Protocol using AutoDock Vina:

Preparation of the Receptor:

Obtain the 3D structure of the target receptor (e.g., ERα, AR, ERRγ) from the Protein Data

Bank (PDB).

Remove water molecules and any co-crystallized ligands from the PDB file.

Add polar hydrogen atoms to the receptor structure.

Assign Kollman charges to the protein atoms.

Save the prepared receptor in PDBQT format.

Preparation of the Ligand (Heptyl 4-aminobenzoate):

Obtain the 3D structure of Heptyl 4-aminobenzoate from a chemical database like

PubChem in SDF or MOL2 format.

Use a tool like Open Babel to convert the ligand structure to PDB format.

Load the ligand into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT

format.

Grid Box Generation:

Define the search space for docking by creating a grid box that encompasses the active

site of the receptor. The coordinates for the grid box can be determined from the position

of the co-crystallized ligand in the original PDB file.
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Docking Execution:

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the

grid box parameters, and the desired exhaustiveness of the search.

Run AutoDock Vina from the command line using the configuration file.

Analysis of Results:

Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the

coordinates of the predicted binding poses.

Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera)

to inspect the interactions between the ligand and the receptor's active site residues.

Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over

time, allowing for a more accurate assessment of binding stability and free energy.

Protocol using GROMACS:

System Preparation:

Prepare the protein and ligand topologies and coordinate files. The CHARMM force field is

commonly used for both. Ligand parameters can be generated using servers like the

CGenFF server.

Combine the protein and ligand into a single complex structure file.

Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

Add ions to neutralize the system.

Energy Minimization:

Perform energy minimization of the solvated system to relax the structure and remove any

steric clashes. This is typically done using the steepest descent algorithm for a large
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number of steps (e.g., 50,000).

Equilibration:

Conduct a two-phase equilibration process:

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system

to the desired temperature (e.g., 300 K) for a short period (e.g., 100 ps) with position

restraints on the protein and ligand heavy atoms.

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system

to the desired pressure (e.g., 1 bar) for a longer period (e.g., 200 ps) while maintaining

the position restraints.

Production MD Run:

Perform the production MD simulation for a significant duration (e.g., 10-100 ns) without

position restraints. Save the trajectory and energy files at regular intervals.

Trajectory Analysis:

Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square

fluctuation (RMSF), and radius of gyration (Rg) to assess the stability of the complex.

Visualize the trajectory to observe the dynamics of the ligand within the binding pocket.

Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to

calculate the binding free energy from the MD simulation trajectory.

Protocol using Amber's MMPBSA.py:

Generate Snapshots:

Extract a set of snapshots (e.g., 100-500) from the equilibrated portion of the production

MD trajectory.
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Create Topology Files:

Generate separate topology files for the complex, the receptor, and the ligand from the

initial system topology.

Run MM/PBSA Calculation:

Use the MMPBSA.py script in AmberTools.

Provide the topology files for the complex, receptor, and ligand, and the trajectory file as

input.

The script calculates the binding free energy by computing the molecular mechanics

energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the

nonpolar solvation energy for each snapshot and then averaging the results.

Analyze Results:

The output will provide the total binding free energy (ΔG_bind) and its individual

components (van der Waals, electrostatic, polar solvation, and nonpolar solvation

energies).

Visualizations: Workflows and Signaling Pathways
In Silico Modeling Workflow
Caption: A generalized workflow for in silico modeling of receptor-ligand binding.

Estrogen Receptor (ER) Signaling Pathway
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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